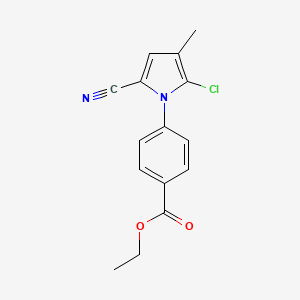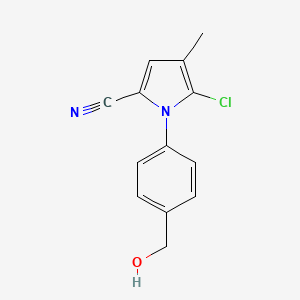
5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile
Descripción general
Descripción
5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a hydroxymethyl group at the 4-position of the phenyl ring, a methyl group at the 4-position of the pyrrole ring, and a nitrile group at the 2-position of the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable pyrrole precursor. The reaction conditions often involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The brominated intermediate is then subjected to further functionalization to introduce the hydroxymethyl and nitrile groups. This may involve reactions such as nucleophilic substitution, oxidation, and nitrile formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions would be carefully controlled to ensure consistent product quality and to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which can modulate the activity of the target molecules. The hydroxymethyl group can also enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-methyl: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in 5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile makes it unique compared to its analogs. The nitrile group can participate in specific chemical reactions and interactions that are not possible with other functional groups. This uniqueness can be exploited in the design of new compounds with desired properties and activities.
Propiedades
IUPAC Name |
5-bromo-1-[4-(hydroxymethyl)phenyl]-4-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-6-12(7-15)16(13(9)14)11-4-2-10(8-17)3-5-11/h2-6,17H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVUXTABGQWLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)C#N)C2=CC=C(C=C2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B3239017.png)

![{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B3239030.png)

![1H-Indole-2-propanoic acid, 1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-, alpha,alpha-dimethyl-5-(1-methylethyl)-, ethyl ester](/img/structure/B3239056.png)




![5-Bromo-4-methyl-1-(4-((7-methyl-2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile](/img/structure/B3239116.png)



![(S)-benzyl 2-(8-amino-1-(4-(pyridin-2-ylcarbamoyl)phenyl)imidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3239148.png)
